Boc-2,6-Dimethyl-L-Phenylalanine

Vue d'ensemble

Description

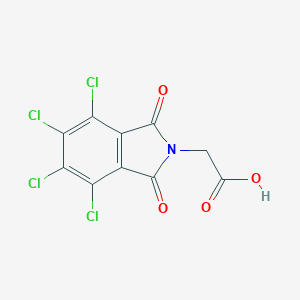

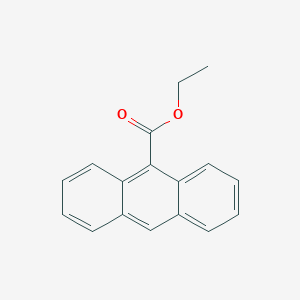

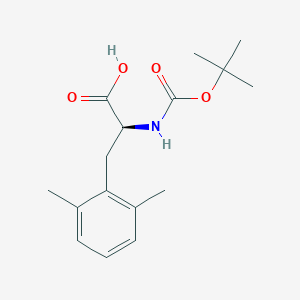

Boc-2,6-Dimethyl-L-Phenylalanine is a derivative of phenylalanine . It is also known as Boc-Phe(2,6-Me2)-OH and L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,6-dimethyl- .

Synthesis Analysis

The synthesis of Boc-2,6-Dimethyl-L-Phenylalanine involves the reaction of N-Boc-20,60-dimethyl-L-tyrosine methyl ester with phenyltriflimide and triethylamine . This method features mild reaction conditions and high chemical yields .Molecular Structure Analysis

The molecular formula of Boc-2,6-Dimethyl-L-Phenylalanine is C21H24O4 . It is a derivative of phenylalanine, which is an amino acid with the formula C9H11NO2 .Chemical Reactions Analysis

The Boc group in Boc-2,6-Dimethyl-L-Phenylalanine is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Applications De Recherche Scientifique

Synthesis and Modification

- Boc-2,6-Dimethyl-L-Phenylalanine has been utilized in the synthesis of amino acid libraries with varied functionalities. Illuminati et al. (2022) describe the synthesis of NH-Boc-protected L-phenylalanines with methyl groups at positions 2 and 6, using a Pd-catalyzed C-H dimethylation method. This approach allows for the alteration of electronic and steric properties by adding different groups (Illuminati et al., 2022).

Peptide Synthesis

- The compound has been incorporated into peptide sequences for various purposes. Cushman and Lee (1992) prepared t-BOC-p-Dimethylphoshonomethyl-L-phenylalanine and incorporated it into an angiotensin I analog (Cushman & Lee, 1992).

- Crich and Banerjee (2007) synthesized erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation in peptide synthesis. Their method was applied successfully in synthesizing complex peptides (Crich & Banerjee, 2007).

Large-Scale Synthesis

- Cai, Breslin, and He (2005) described a method for large-scale synthesis of 4′-carboxamido N-Boc-2′,6′-dimethyl-L-phenylalanines. This method is characterized by mild reaction conditions and high chemical yields (Cai, Breslin & He, 2005).

Radioiodination and Imaging

- Wilbur et al. (1993) investigated the preparation of a radioiodinated phenylalanine derivative for peptide synthesis. They successfully synthesized N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester for this purpose (Wilbur et al., 1993).

Conformational Studies

- Peggion et al. (1974) conducted circular dichroism studies on BOC-(Phe)n-OMe oligomers, including phenylalanine, to investigate their conformations in different solvents (Peggion et al., 1974).

Biomedical Research

- Kumar et al. (2012) polymerized Boc-L-phenylalanine methacryloyloxyethyl ester to create cationic polymers for potential use in RNA delivery, demonstrating the utility of Boc-2,6-Dimethyl-L-Phenylalanine derivatives in biomedical research (Kumar et al., 2012).

Orientations Futures

The use of Boc-2,6-Dimethyl-L-Phenylalanine in the development of highly selective and potent opioid receptor agonists and antagonists is a promising area of research . The bioisosteric replacement of the phenolic OH in non-peptide cyclazocine opiate analogues with carboxamido has displayed comparable OR binding affinities and bioactivities .

Propriétés

IUPAC Name |

(2S)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGYCJMJZYLARL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2,6-Dimethyl-L-Phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.